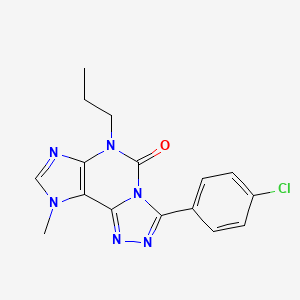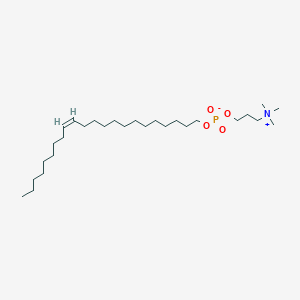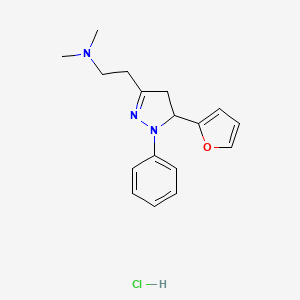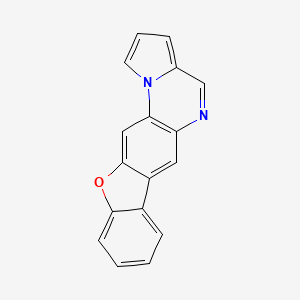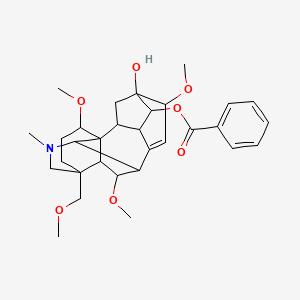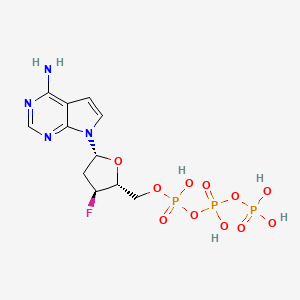
1(3H)-Isobenzofuranone, 3-butyl-3a,4,5,6-tetrahydro-, (3S,3aS)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocnidilide is a naturally occurring phthalide compound predominantly found in the essential oil of Apium graveolens (celery). It is known for its significant biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . The compound has garnered attention in various scientific fields due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Isocnidilide can be synthesized through several methods, including the hydro-distillation of Apium graveolens leaves. The process involves isolating the essential oil, followed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound . Another method involves the synthesis of butyltetra- and hexahydrophthalides to establish the identity of isocnidilide .
Industrial Production Methods: Industrial production of isocnidilide typically involves large-scale extraction from plant sources. The hydro-distillation method is commonly employed, where the plant material is subjected to steam distillation to extract the essential oil containing isocnidilide. This method ensures a high yield of the compound, making it suitable for commercial applications .
化学反应分析
Types of Reactions: Isocnidilide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Isocnidilide can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of isocnidilide can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the isocnidilide molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of isocnidilide, such as hydroxylated or aminated compounds. These derivatives often exhibit enhanced biological activities compared to the parent compound .
科学研究应用
Isocnidilide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, isocnidilide is used as a precursor for synthesizing various bioactive molecules. Its unique structure makes it an ideal candidate for developing new pharmaceuticals and agrochemicals.
Biology: Biologically, isocnidilide exhibits significant antibacterial and antioxidant activities. It has been shown to inhibit the growth of Gram-positive bacteria and Candida albicans, making it a potential candidate for developing new antimicrobial agents .
Medicine: In medicine, isocnidilide’s anti-inflammatory properties are of particular interest. It has been demonstrated to inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme involved in the inflammatory response. This makes isocnidilide a promising compound for developing new anti-inflammatory drugs .
Industry: Industrially, isocnidilide is used in the formulation of various cosmetic and personal care products due to its antioxidant properties. It helps in preserving the stability and shelf-life of these products by preventing oxidative degradation .
作用机制
Isocnidilide exerts its effects through various molecular targets and pathways. The compound has been shown to interact with DNA gyrase, tyrosinase, and cyclooxygenase-2 (COX-2) enzymes . These interactions result in the inhibition of bacterial DNA replication, reduction of oxidative stress, and suppression of the inflammatory response, respectively. The molecular docking studies have demonstrated high binding affinity of isocnidilide for these targets, highlighting its potential as a therapeutic agent .
相似化合物的比较
- Sedanenolide
- Neocnidilide
- Trans-sedanolide
These compounds share similar structural features but differ in their biological activities and applications. Isocnidilide’s enhanced properties make it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
3553-29-5 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
(3S,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11-/m0/s1 |
InChI 键 |
UPJFTVFLSIQQAV-ONGXEEELSA-N |
手性 SMILES |
CCCC[C@H]1[C@H]2CCCC=C2C(=O)O1 |
规范 SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


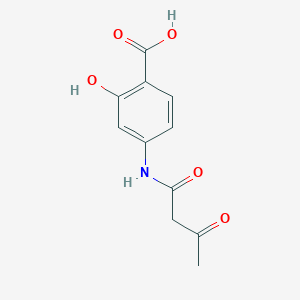

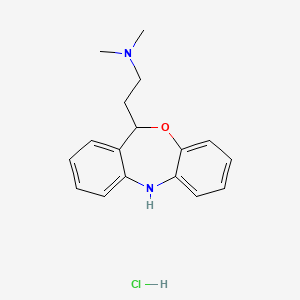
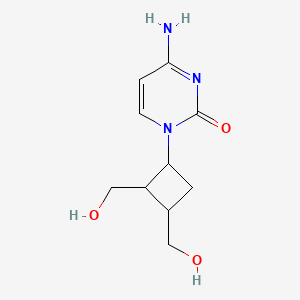
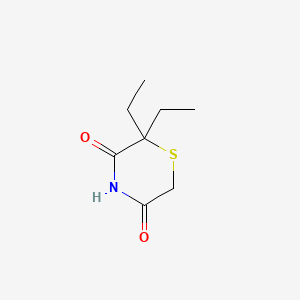
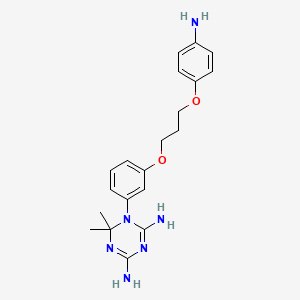
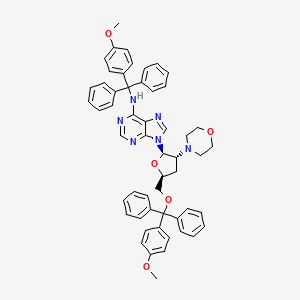
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
